KJ Pyr 9

説明

特性

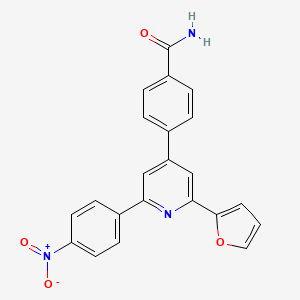

IUPAC Name |

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDVYCKFQYVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Characterization of Kj Pyr 9

Identification of KJ Pyr 9 from Kröhnke Pyridine Libraries

This compound was identified from a Kröhnke pyridine library. pnas.orgjonathanrosshart.comoregonstate.edunih.gov Kröhnke pyridine synthesis is a method for creating substituted pyridines, which can then be compiled into chemical libraries for screening purposes. pnas.orgdntb.gov.ua The identification of this compound from such a library highlights the utility of diverse chemical libraries in discovering novel bioactive compounds. nih.gov this compound is described as a novel small-molecule inhibitor of MYC. pnas.orgjonathanrosshart.comoregonstate.edunih.gov

Screening Methodologies Employed for Compound Identification

The identification and initial characterization of this compound relied on specific assay techniques designed to probe its interaction with MYC and its functional consequences.

Fluorescence Polarization Screens for MYC-MAX Interaction

A key method used in the discovery of this compound was a fluorescence polarization (FP) screen for the MYC-MAX interaction. pnas.orgjonathanrosshart.comoregonstate.edunih.gov This assay is based on the principle that when a fluorescently labeled molecule binds to a larger molecule, its tumbling rate slows down, leading to an increase in the polarization of emitted light. aacrjournals.org In the context of MYC-MAX interaction, a fluorescently labeled component of the MYC-MAX complex, such as an E-box-containing DNA duplex bound by MYC and MAX, exhibits high fluorescence polarization. pnas.org Compounds that disrupt the formation of the MYC-MAX-DNA complex cause a decrease in fluorescence polarization. pnas.org The Kröhnke pyridine library was screened using this method to identify molecules capable of interfering with MYC-MAX dimerization. pnas.orgnih.gov

In Vitro Biochemical Assay Validation of MYC Inhibition

Following the initial FP screening, in vitro biochemical assays were employed to validate the inhibitory activity of identified compounds, including this compound. These assays aimed to confirm the direct interaction of this compound with MYC and its effect on MYC-MAX complex formation and function.

Backscattering interferometry was utilized to determine the binding affinity of this compound for MYC in vitro. pnas.orgjonathanrosshart.comoregonstate.edunih.gov This method revealed a dissociation constant (Kd) of 6.5 ± 1.0 nM for this compound binding to MYC. pnas.orgjonathanrosshart.comoregonstate.edunih.govmedchemexpress.comselleckchem.comapexbt.comcaymanchem.com this compound was also found to bind to the MYC-MAX heterodimer with a Kd of 13.4 nM, and only weakly to the MAX homodimer (Kd > 1 µM). pnas.orgmerckmillipore.com These findings suggest that this compound is capable of binding to monomeric MYC and can also dissociate the MYC-MAX complex. pnas.org

Further in vitro validation included assessing the compound's ability to interfere with MYC-MAX complex formation in a cellular context using a protein fragment complementation assay (PCA) based on Renilla luciferase. pnas.orgjonathanrosshart.comoregonstate.edursc.orgaacrjournals.orgaacrjournals.orgmdpi.com This assay demonstrated that this compound interferes with MYC-MAX complex formation within cells. pnas.orgmedchemexpress.comrsc.orgmdpi.com While it primarily affected MYC-MAX heterodimerization, it also interfered with MAX homodimerization to a lesser extent. pnas.org

In vitro studies also showed that this compound specifically inhibits MYC-induced oncogenic transformation in cell culture, with only weak effects on the oncogenic activity of several unrelated oncoproteins. pnas.orgjonathanrosshart.comoregonstate.edunih.govmedchemexpress.com It preferentially interferes with the proliferation of MYC-overexpressing human and avian cells. pnas.orgjonathanrosshart.comoregonstate.edunih.govmedchemexpress.com For instance, it strongly inhibited the proliferation of leukemia cell lines like K-562, MOLT-4, and HL-60, which exhibit high MYC levels. pnas.org Inhibition of proliferation was also observed in other cancer cell lines dependent on increased MYC activity, such as NCI-H460, MDA-MB-231, and SUM-159PT, with IC50 values typically between 5 and 10 µM. pnas.orgmedchemexpress.comapexbt.commerckmillipore.comrsc.orgmdpi.com Burkitt lymphoma cell lines with constitutively high c-MYC expression were found to be more sensitive, with IC50 values between 1 and 2.5 µM. pnas.orgmedchemexpress.commerckmillipore.commdpi.com

Data on the binding affinities of this compound are summarized in the table below:

| Interaction | Kd (nM) |

| MYC monomer | 6.5 ± 1.0 |

| MYC-MAX heterodimer | 13.4 |

| MAX homodimer | >1000 (>1 µM) |

Data on the inhibition of cell proliferation by this compound are summarized below:

| Cell Line Type | MYC Expression Level | Typical IC50 (µM) |

| Burkitt Lymphoma cell lines | High c-MYC | 1 - 2.5 |

| NCI-H460, MDA-MB-231, SUM-159PT | Increased MYC | 5 - 10 |

| Normal avian and human fibroblasts | Normal | Weak or no effect |

Molecular Mechanisms of Action of Kj Pyr 9

Interference with MYC-MAX Complex Formation

Inhibition of MYC-MAX Dimer Binding to E-box DNA

MYC functions as a transcription factor by forming a heterodimer with the MAX protein. pnas.orgpnas.orgnih.gov This MYC-MAX heterodimer then binds to specific DNA sequences known as E-boxes, typically with the consensus sequence CACGTG, located in the promoters and enhancers of target genes. pnas.orgmdpi.compnas.orgnih.gov This binding is crucial for MYC's ability to regulate gene transcription. pnas.orgpnas.org

KJ Pyr 9 has been shown to disrupt the formation of the MYC-MAX complex. pnas.orgmdpi.comtocris.combio-techne.commedchemexpress.comresearchgate.netmdpi.com In vitro studies using backscattering interferometry have determined that this compound directly binds to MYC with a high affinity, reporting a dissociation constant (Kd) of 6.5 ± 1.0 nM. pnas.orgmdpi.comnih.govpnas.org It also binds to the MYC-MAX heterodimer, leading to its dissociation, with a Kd of 13.4 nM. mdpi.compnas.org While it can also interfere with MAX homodimerization, its effect on MYC-MAX heterodimerization is more pronounced. pnas.org Cellular assays, such as protein fragment complementation assays, have confirmed that this compound interferes with MYC-MAX complex formation within cells. pnas.orgmdpi.comnih.govpnas.orgmedchemexpress.com By disrupting this essential dimerization, this compound prevents the MYC-MAX complex from effectively binding to E-box DNA, thereby inhibiting MYC's transcriptional activity. researchgate.net

Modulation of MYC-Driven Transcriptional Programs

The disruption of MYC-MAX dimerization by this compound leads to significant changes in the transcriptional programs regulated by MYC.

Reduction of MYC-Driven Transcriptional Signatures

MYC is known to regulate the transcription of a large number of genes, influencing various cellular processes including proliferation. pnas.orgmdpi.compnas.org Overexpression of MYC leads to a characteristic transcriptional signature. pnas.orgnih.govpnas.orgmedchemexpress.com this compound specifically reduces this MYC-driven transcriptional signature. pnas.orgnih.govpnas.orgmedchemexpress.comresearchgate.net Studies have shown that this compound preferentially interferes with the proliferation of cells that overexpress MYC. pnas.orgmdpi.comnih.govpnas.orgtocris.combio-techne.commedchemexpress.comresearchgate.net This effect is particularly notable in cell lines dependent on elevated MYC activity. mdpi.commedchemexpress.comresearchgate.net

Data from studies on various cancer cell lines demonstrate the impact of this compound on cell proliferation, which is linked to the reduction of MYC-driven transcriptional activity. For instance, this compound inhibited the proliferation of NCI-H460, MDA-MB-231, and SUM-159PT cell lines, which are known to be dependent on increased MYC activity, with IC50 values ranging between 5 and 10 μM. mdpi.commedchemexpress.comresearchgate.net Burkitt lymphoma cell lines with constitutively high MYC expression were even more sensitive, showing IC50 values between 1 and 2.5 μM. mdpi.commedchemexpress.comresearchgate.net

Here is a summary of IC50 values for this compound in different cell lines:

| Cell Line | Cancer Type | MYC Expression Level | IC50 (μM) | Source |

| NCI-H460 | Large-cell lung cancer | Increased | 5-10 | mdpi.commedchemexpress.comresearchgate.net |

| MDA-MB-231 | Breast adenocarcinoma | Increased | 5-10 | mdpi.commedchemexpress.comresearchgate.net |

| SUM-159PT | Estrogen-independent breast cancer | Increased | 5-10 | mdpi.commedchemexpress.comresearchgate.net |

| Burkitt lymphoma | Lymphoma | Constitutively high | 1-2.5 | mdpi.commedchemexpress.comresearchgate.net |

| K-562 | Leukemia | Overexpressing MYC | Strongly inhibited | researchgate.net |

| MOLT-4 | Leukemia | Overexpressing MYC | Strongly inhibited | researchgate.net |

| HL-60 | Leukemia | Overexpressing MYC | Strongly inhibited | researchgate.net |

| SW-480 | Colon carcinoma | Not affected | - | researchgate.netoncotarget.com |

| P493-6 (Tet-off) | Human B-cell line | MYC-dependent | Inhibited | pnas.orgmdpi.compnas.org |

| MYC-driven QEF | Avian cells | MYC-driven | ~1 | oncotarget.com |

| Normal QEF | Avian cells | Normal | No effect | oncotarget.com |

| QT6 | Quail cell line | Chemically transformed | No effect | oncotarget.com |

| BKZ-4 (NSCLC-AC) | Non-Small Cell Lung Cancer (Adenocarcinoma) | Consistent expression | >5 (significant decrease) | mdpi.com |

| BKZ-5 (NSCLC-SCC) | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | Consistent expression | >5 (significant decrease) | mdpi.com |

| BKZ-6 (NSCLC-SCC) | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | Consistent expression | >1 (impaired survival), >5 (significant decrease) | mdpi.com |

Note: "Strongly inhibited" and ">X (significant decrease)" indicate observed effects without specific IC50 values provided in the text snippets.

Negative Regulation of MYC Transcriptional Signatures by Gene Set Enrichment Analysis (GSEA)

Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a defined set of genes shows statistically significant differences in expression between two biological states. Studies utilizing GSEA have confirmed that this compound treatment leads to the negative regulation of gene sets associated with MYC transcriptional signatures. tocris.comwikipedia.orgnih.gov This means that genes typically activated by MYC are downregulated upon treatment with this compound, and conversely, genes repressed by MYC may be upregulated. This provides a more global view of how this compound impacts the broad transcriptional network controlled by MYC.

Impact on MYC Activity at Enhancer Regions

Beyond promoter binding, MYC also plays a significant role in regulating gene expression through binding to enhancer regions, particularly when overexpressed in cancer. biorxiv.orgnih.govresearchgate.net this compound's inhibitory effects extend to MYC activity at these distal regulatory elements.

Mediator Complex Subunit 1 (MED1) is a component of the Mediator complex, which is crucial for linking transcription factors like MYC to the basal transcription machinery. nih.gov MED1 binding at regulatory regions, including enhancers and promoters, is often used as a marker of transcriptional activity. biorxiv.orgresearchgate.netresearchgate.net Studies investigating the impact of this compound on MYC activity at enhancers have shown that acute treatment with this compound leads to an extensive loss of MED1 binding at sites where MYC typically binds. mdpi.combiorxiv.orgresearchgate.netresearchgate.netguidetopharmacology.org This suggests that by disrupting MYC-MAX interaction, this compound impairs the recruitment or stable association of the Mediator complex, thereby reducing transcriptional activation at these MYC-bound sites, particularly at enhancers. biorxiv.org

MYC can cooperate with other transcription factors, such as the Glucocorticoid Receptor (GR), to regulate gene expression, particularly at enhancer regions. mdpi.comcore.ac.ukmdpi.comresearchgate.net This cooperativity can influence the transcriptional response to signals mediated by these other factors. Research indicates that this compound can impair the transcriptional response that relies on the cooperative interaction between MYC and GR at enhancers. mdpi.comcore.ac.uk This further highlights this compound's ability to interfere with the complex regulatory roles of MYC at different genomic locations and in conjunction with other signaling pathways.

Loss of MED1 Binding at MYC Binding Sites Upon Treatment

Reversion of MYC Transcriptional Signatures to Knockdown Phenotypes

This compound is a small molecule inhibitor that has been shown to interfere with the activity of MYC, a key transcriptional regulator often dysregulated in cancer pnas.orgnih.gov. A significant aspect of this compound's mechanism of action is its ability to revert MYC-driven transcriptional signatures, effectively mimicking a MYC knockdown phenotype pnas.orgnih.govmedchemexpress.comnih.gov.

Research indicates that this compound preferentially interferes with the proliferation of cells overexpressing MYC and specifically reduces the MYC-driven transcriptional signature pnas.orgnih.govmedchemexpress.com. Studies utilizing cell lines known to be dependent on increased MYC activity, such as NCI-H460, MDA-MB-231, and SUM-159PT, have demonstrated that this compound can inhibit their proliferation medchemexpress.com. Burkitt lymphoma cell lines with constitutively high expression of c-MYC are particularly sensitive to this compound, showing lower IC50 values medchemexpress.com.

The ability of this compound to disrupt MYC's transcriptional targets has been specifically investigated. In the P493-6 cell line, which features tetracycline-regulatable MYC expression, the transcriptional targets of MYC can be observed upon the addition of doxycycline researchgate.netaacrjournals.org. Both doxycycline, which suppresses MYC expression in this system, and this compound have been shown to negatively regulate MYC transcriptional signatures as determined by Gene Set Enrichment Analysis (GSEA) researchgate.netaacrjournals.org. This suggests that this compound phenocopies the effect of MYC reduction at the transcriptional level nih.gov.

Detailed research findings support this reversion. For instance, analysis of differentially expressed genes upon this compound treatment in BT549 cells revealed a correlation with the gene expression changes observed upon siRNA-mediated knockdown of MYC researchgate.net. A scatterplot comparing the response to this compound treatment and siRNA-mediated MYC knockdown showed a density of genes exhibiting similar changes in expression, indicating a comparable impact on the transcriptome researchgate.net. Furthermore, enrichment analysis of MYC target gene sets demonstrated similar patterns of enrichment or depletion in response to both this compound treatment and MYC knockdown researchgate.net.

These findings collectively indicate that this compound's inhibition of MYC activity leads to a widespread alteration of gene expression profiles that mirrors the state achieved by reducing MYC protein levels through knockdown techniques. This reversion of the MYC transcriptional signature is a key component of how this compound exerts its effects on MYC-dependent cells pnas.orgnih.govmedchemexpress.comnih.gov.

While the precise structural mechanism by which this compound achieves this transcriptional reversion is still being delineated, it is understood to involve the disruption of MYC-MAX complex formation and interference with their binding to DNA E-box motifs pnas.orgnih.gov. The high affinity of this compound for MYC and the MYC-MAX heterodimer likely contributes to its ability to effectively alter MYC-driven transcription pnas.orgnih.gov.

Below is a representation of data highlighting the effect of this compound on cell proliferation in MYC-dependent cell lines, illustrating its impact which correlates with the observed transcriptional changes:

| Cell Line | MYC Dependency | This compound IC50 (µM) |

| NCI-H460 | High | 5 - 10 |

| MDA-MB-231 | High | 5 - 10 |

| SUM-159PT | High | 5 - 10 |

| Burkitt Lymphoma | Constitutively High c-MYC | 1 - 2.5 |

This data indicates that cell lines with higher MYC dependency or expression levels tend to be more sensitive to the antiproliferative effects of this compound, aligning with its role in disrupting MYC-driven transcriptional programs.

In Vitro Biological Efficacy and Selectivity of Kj Pyr 9

Inhibition of MYC-Induced Oncogenic Transformation in Cell Culture

KJ Pyr 9 has been shown to specifically inhibit MYC-induced oncogenic transformation in cell culture. pnas.orgnih.govmedchemexpress.comclinisciences.comapexbt.comjustia.com The compound interferes with the formation of the MYC-MAX complex, which is essential for MYC's transcriptional and oncogenic activities. pnas.orgnih.govtocris.commedchemexpress.comjustia.combio-techne.comsigmaaldrich.com This interference with MYC-MAX complex formation has been demonstrated in cell-based assays, such as the protein fragment complementation assay (PCA). pnas.orgnih.govmedchemexpress.comclinisciences.comjustia.com Studies using chicken embryo fibroblasts (CEF) transformed by the v-myc oncogene showed that this compound potently blocked the formation of focal microtumors. labmix24.com

Selectivity Profile Against Unrelated Oncoproteins

Assessment of this compound's selectivity profile against unrelated oncoproteins revealed a preference for inhibiting MYC activity. pnas.orgnih.govmedchemexpress.comoncotarget.comclinisciences.com In oncogene-induced cellular transformation assays using CEF, this compound was tested against ATG-MYC, N-MYC, and unrelated oncoproteins including v-Src, v-Jun, and the H1047R mutant of phosphatidylinositol 3-kinase (PI3K). pnas.orgoncotarget.comjustia.comlabmix24.com While the oncogenic activity of N-MYC and ATG-MYC was strongly inhibited by this compound, the unrelated oncoproteins were either unaffected (v-Src) or inhibited at significantly higher concentrations (v-Jun, PI3K H1047R). pnas.orgoncotarget.comjustia.comlabmix24.com This indicates that this compound has weak or no effects on the oncogenic activity of these unrelated oncoproteins. pnas.orgnih.govmedchemexpress.comclinisciences.com

Differential Effects on Cellular Proliferation in Cancer Cell Lines

This compound demonstrates differential effects on the proliferation of various cancer cell lines, with a notable impact on those overexpressing MYC. pnas.orgpnas.org

Preferential Interference with Proliferation of MYC-Overexpressing Human and Avian Cells

This compound preferentially interferes with the proliferation of MYC-overexpressing human and avian cells. pnas.orgnih.govtocris.commedchemexpress.comoncotarget.comclinisciences.comlabmix24.com Studies comparing the effect of this compound on normal quail embryo fibroblasts (QEF) and QEFs transformed by v-myc showed that the compound specifically inhibited the proliferation of the MYC-driven transformed cells, with little to no effect on normal QEFs or cells transformed by other means, such as the v-jun oncogene or methylcholanthrene. oncotarget.comlabmix24.compnas.org Similar observations were made with human cells, where leukemia cell lines with high MYC expression (K-562, MOLT-4, HL-60) were strongly inhibited in their proliferation, while human fibroblasts and a colon carcinoma cell line (SW-480) were not significantly affected. pnas.org

Efficacy in Human B-cell Line P493-6 with Tet-Off MYC Expression

The human B-cell line P493-6, which utilizes a Tet-Off promoter to control MYC expression, has been used to study the MYC-dependent inhibition of proliferation by this compound. pnas.orgapexbt.compnas.orgsigmaaldrich.com In these cells, MYC is expressed in the absence of doxycycline, leading to robust proliferation. pnas.orgpnas.orgsigmaaldrich.com Treatment with this compound inhibited the growth of P493-6 cells. pnas.orgpnas.org Importantly, when MYC expression was suppressed by doxycycline (MYC-off), this compound had no additional inhibitory effect, indicating that its antiproliferative activity in this model is MYC-dependent. pnas.orgpnas.org this compound treatment in P493-6 cells also specifically reduced the MYC-driven transcriptional signature. pnas.orgapexbt.comnih.gov

Inhibition of Proliferation in Burkitt Lymphoma Cell Lines (IC50 range: 1-2.5 µM)

Burkitt lymphoma cell lines, characterized by constitutively high expression of c-MYC, are particularly sensitive to this compound. pnas.orgmedchemexpress.comclinisciences.comapexbt.compnas.orgmdpi.com Studies have shown that this compound inhibits the proliferation of these cell lines with IC50 values typically ranging between 1 and 2.5 µM. pnas.orgmedchemexpress.comclinisciences.comapexbt.compnas.orgmdpi.com

Table 1: IC50 Values of this compound in Burkitt Lymphoma Cell Lines

| Cell Line | IC50 Range (µM) |

| Burkitt Lymphoma lines | 1 - 2.5 |

Efficacy in Solid Tumor Cell Lines (e.g., NCI-H460, MDA-MB-231, SUM-159PT; IC50 range: 5-10 µM)

This compound also demonstrates efficacy in inhibiting the proliferation of certain solid tumor cell lines known to be dependent on increased MYC activity. pnas.orgmedchemexpress.comclinisciences.comapexbt.comsigmaaldrich.comlabmix24.compnas.org Tested cell lines include NCI-H460 (large cell lung cancer), MDA-MB-231 (adenocarcinoma of the breast), and SUM-159PT (estrogen-independent breast cancer). pnas.orgsigmaaldrich.compnas.org The proliferation of these cell lines was inhibited by this compound, with reported IC50 values generally falling within the range of 5 to 10 µM. pnas.orgmedchemexpress.comclinisciences.comapexbt.comsigmaaldrich.comlabmix24.compnas.org

Table 2: IC50 Values of this compound in Selected Solid Tumor Cell Lines

| Cell Line | Tumor Type | IC50 Range (µM) |

| NCI-H460 | Large cell lung cancer | 5 - 10 |

| MDA-MB-231 | Breast adenocarcinoma | 5 - 10 |

| SUM-159PT | Estrogen-independent breast cancer | 5 - 10 |

Impact on Leukemia Cell Lines (e.g., K-562, MOLT-4, HL-60)

This compound has shown a strong inhibitory effect on the proliferation of several human leukemia cell lines, including K-562, MOLT-4, and HL-60. These cell lines are characterized by high levels of MYC proto-oncogene expression. nih.govresearchgate.netgoogle.comgoogle.compnas.org Studies indicate that the antiproliferative effects of this compound are particularly striking in these leukemia cells. google.compnas.org While specific IC50 values for K-562, MOLT-4, and HL-60 were not consistently presented in a single comparative format across the search results, the compound has been reported to have IC50 values between 1 and 2.5 µM in Burkitt's lymphoma cell lines with constitutively high MYC expression, and in the range of 5 to 10 µM for other cell lines dependent on increased MYC activity, such as NCI-H460, MDA-MB-231, and SUM-159PT. researchgate.netinvivochem.cn In contrast, human fibroblasts and the colon carcinoma cell line SW-480 were not significantly affected by this compound treatment. google.comgoogle.compnas.org This suggests a degree of selectivity for cells with elevated MYC activity.

Table 1: Observed Effects of this compound on Leukemia Cell Lines

| Cell Line | Cancer Type | MYC Expression Level | Observed Effect on Proliferation |

| K-562 | Chronic Myeloid Leukemia | High | Strongly inhibited |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | Strongly inhibited |

| HL-60 | Acute Myeloid Leukemia | High | Strongly inhibited |

| P493-6 | Engineered Human B-cell line | Overexpresses MYC | Differentially blocks proliferation researchgate.net |

| Burkitt's Lymphoma | Lymphoma | Constitutively High | More sensitive (IC50 1-2.5 µM) researchgate.net |

Activity Against N-Myc and L-Myc Dependent Proliferation

Beyond its effects on c-Myc-driven proliferation, this compound has also demonstrated activity against N-Myc-dependent proliferation. nih.govresearchgate.net N-Myc is a paralog of c-Myc and is also implicated in various cancers, particularly neuroblastoma. nih.gov The effectiveness of this compound in blocking N-Myc-dependent proliferation highlights its potential broader utility in targeting MYC family proteins. While L-Myc is another paralog of MYC, specific data regarding this compound's activity directly against L-Myc dependent proliferation was not prominently featured in the available search results. nih.govsci-hub.se

Induction of Apoptosis via Caspase 3 Cleavage

A key mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis. Studies have shown that this compound induces apoptosis, and this process involves the cleavage of caspase 3. nih.govresearchgate.net Caspase 3 is a critical executioner caspase in the apoptotic pathway, and its cleavage and activation lead to the dismantling of the cell. researchgate.net This finding provides insight into the molecular events triggered by this compound that result in cell death in susceptible cancer cell lines.

Comparative Studies with Other MYC Inhibitors in Vitro (e.g., 10058-F4, 10074-G5)

This compound has been compared to earlier MYC inhibitors such as 10058-F4 and 10074-G5. These compounds were among the first small molecules identified to disrupt the MYC-MAX interaction. mdpi.comresearchgate.net this compound is considered a newer, chemically refined compound that has shown improved properties compared to the prototypic 10058-F4 and 10074-G5. researchgate.net

In Vivo Pharmacological Investigations of Kj Pyr 9

Antitumor Efficacy in Xenograft Models

In vivo studies have demonstrated the ability of KJ Pyr 9 to interfere with tumor growth in various xenograft models, particularly those characterized by MYC amplification or dependence. pnas.orgpnas.orgnih.govnih.govresearchgate.net

Blocking Growth of MYC-Amplified Human Cancer Cell Xenotransplants

This compound has been shown to effectively block the growth of xenotransplants derived from MYC-amplified human cancer cells. pnas.orgpnas.orgnih.govnih.gov This inhibitory effect is consistent with its function as a MYC inhibitor. pnas.orgpnas.orgnih.govnih.govtocris.com

Characterization of Antitumor Action as Cytostatic

The effects of this compound in both cell culture and in vivo xenograft models have been characterized as cytostatic rather than cytocidal. pnas.orgpnas.org This suggests that the compound primarily inhibits the proliferation of cancer cells, preventing their growth, rather than directly killing them. pnas.orgpnas.org This cytostatic action might be a consequence of incomplete inhibition of MYC activity, potentially allowing for residual activity that supports cell survival. pnas.org

Distribution and Permeability Studies

Investigations into the distribution and permeability of this compound have provided insights into its ability to reach target tissues.

Evidence of Blood-Brain Barrier Permeation

Notably, this compound has demonstrated the ability to cross the blood-brain barrier (BBB). pnas.orgpnas.orgnih.govnih.govsigmaaldrich.comjustia.comsigmaaldrich.com This is a significant characteristic, as the BBB often presents a challenge for the delivery of therapeutic agents to the central nervous system. oup.comnih.govresearchgate.net

Brain Tissue Concentration Profile

Following administration, this compound has been found to be present in brain tissue. pnas.orgpnas.orgnih.govsigmaaldrich.comjustia.comsigmaaldrich.com Studies have shown that this compound was present at higher concentrations in brain tissue than in the blood after a certain period. pnas.orgpnas.orgnih.govsigmaaldrich.comjustia.comsigmaaldrich.com For instance, in one study, concentrations of this compound in the plasma and in the brain were measured after 4 hours, indicating a higher concentration in the brain. pnas.orgsigmaaldrich.com

Systemic Tolerability in Animal Models

In in vivo pharmacological investigations, the systemic tolerability of this compound has been evaluated in animal models, primarily mice and rats, as part of preclinical studies assessing its potential as a therapeutic agent. Research has focused on understanding how the compound is handled by the body and the observable systemic responses during treatment.

Studies investigating the pharmacokinetic properties of this compound in mice and rats provided insights into its systemic behavior. Notably, this compound was found to cross the blood-brain barrier in mice. pnas.orgsigmaaldrich.comnih.govfrontiersin.org Four hours after a single intraperitoneal administration of 10 mg/kg in mice, higher concentrations of this compound were detected in brain tissue compared to the blood. pnas.orgsigmaaldrich.com In rats, a plasma half-life of 1.84 hours was reported following a single intravenous dose of 1 mg/kg. sigmaaldrich.com

Observations regarding the systemic tolerability during efficacy studies, particularly in mouse xenograft models, have been reported. In studies where this compound was administered to mice, no signs of acute toxicity were observed at a dose of 10 mg/kg. pnas.orgnih.govfrontiersin.org Furthermore, treatment with this compound at this dose had no effect on the body weight of the animals over the course of the study period. pnas.org These findings suggest that this compound was systemically tolerated in these animal models under the experimental conditions tested, allowing for the evaluation of its therapeutic effects, such as the effective blocking of tumor growth observed in MDA-MB-231 breast cancer cell xenografts in mice. pnas.orgsigmaaldrich.comnih.govfrontiersin.orgtocris.comnih.govbertin-bioreagent.compnas.orgrndsystems.comoncotarget.commedchemexpress.comcaymanchem.commdpi.com

The following table summarizes key observations related to systemic tolerability in animal models:

| Animal Model | Observation | Relevant Finding |

| Mice | Acute Toxicity | No signs of acute toxicity observed at 10 mg/kg. pnas.orgnih.govfrontiersin.org |

| Mice | Body Weight | No effect on body weight during treatment. pnas.org |

| Mice | Blood-Brain Barrier Penetration | Compound crosses the blood-brain barrier. pnas.orgsigmaaldrich.comnih.govfrontiersin.org |

| Mice | Brain Concentration (4h post 10 mg/kg i.p.) | Higher concentration in brain tissue compared to blood. pnas.orgsigmaaldrich.com |

| Rats | Plasma Half-life (1 mg/kg i.v.) | 1.84 hours. sigmaaldrich.com |

Structure-activity Relationships Sar and Analog Development of Kj Pyr 9

Elucidation of Pharmacophore Requirements for MYC Binding

Critical Role of the Furan Ring Moiety

The furan ring moiety is an invariable component of the KJ Pyr 9 pharmacophore, indicating its critical role in the interaction with MYC. acs.org This suggests specific interactions, such as hydrogen bonding or pi-pi stacking, between the furan ring and residues within the MYC binding site.

Tolerance for Substitutions on Other Branches

Notably, SAR studies have shown that this compound tolerates substitutions at the remaining two branches of the trisubstituted pyridine core. acs.org This tolerance provides opportunities for chemical modifications to tune the compound's properties, such as solubility, potency, or for the introduction of linkers for conjugation.

Development of Derivatized Compounds Based on this compound Scaffold

Based on the SAR insights, derivatized compounds utilizing the this compound scaffold have been developed for various applications, including targeted protein degradation and fluorescent probing.

Modifications for Linker Conjugation in Proteolysis-Targeting Chimeras (PROTACs)

The this compound scaffold has been utilized as a target protein binder (TBM) in the development of Proteolysis-Targeting Chimeras (PROTACs) aimed at degrading MYC. acs.orgtandfonline.com Modifications have focused on introducing a linker conjugation site on one of the tolerant branches of the pyridine ring without disrupting the critical MYC binding functionality. acs.org For instance, a derivative with a para-carboxylic acid group on the phenyl ring has been explored as a suitable site for linker attachment to an E3 ligase ligand. acs.org Studies evaluating linker-conjugated this compound analogues have shown that while the linker may attenuate MYC binding to some extent, the compound remains competent to bind MYC. acs.org

Advanced Research Applications and Methodologies Utilizing Kj Pyr 9

Application in Acute Perturbation Studies of MYC Function

KJ Pyr 9 is specifically employed in acute perturbation studies to investigate the direct transcriptional mechanisms of MYC, especially at enhancers, while minimizing secondary effects such as those related to the cell cycle. researchgate.netbiorxiv.org By acutely inhibiting MYC function, researchers can gain insights into the immediate consequences of MYC disruption on gene regulation. This approach is crucial because MYC is an intrinsically disordered protein that lacks well-defined binding pockets, making direct targeting challenging. researchgate.netnih.gov

Studies have shown that treatment with this compound for a short duration (e.g., 3 hours) effectively sequesters MYC from both promoters and enhancers. biorxiv.org This acute perturbation strategy using this compound has been demonstrated to recapitulate the acute gene regulation effects observed with siRNA-mediated knockdown of MYC, indicating its effectiveness in specifically disrupting MYC function. biorxiv.org

Integration in High-Throughput Drug Screening Platforms

This compound has played a role in the development and validation of high-throughput screening (HTS) assays aimed at identifying small molecule MYC inhibitors. nih.gov The compound's ability to specifically bind MYC and MYC-MAX with high affinity, inhibit MYC-driven oncogenic transformation and transcription, and interfere with tumor growth in MYC-driven models makes it a useful reference compound in such screens. nih.gov

Fluorescence-based displacement assays, for instance, have been developed using fluorescent probes derived from the this compound scaffold. nih.gov These assays utilize the principle that this compound or similar inhibitors can displace the fluorescent probe from its binding site on MYC, leading to a detectable change in fluorescence. This methodology allows for the rapid screening of large libraries of compounds to identify potential MYC inhibitors that share a binding region with this compound. nih.gov

Identification of Targeted Therapeutic Drugs in Zebrafish Leukemia Models (e.g., E2A-PBX1 Leukemia)

High-throughput drug screening utilizing model organisms like zebrafish has been instrumental in identifying potential therapeutic agents for specific leukemia types. In the context of E2A-PBX1 leukemia, a type of leukemia characterized by the oncogenic E2A-PBX1 fusion protein, a stable and heritable transgenic zebrafish line expressing human E2A-PBX1 has been established for HTS. researchgate.netnih.govresearchgate.net

Through such screening efforts, this compound, alongside other small molecules like OUL35 and CID44216842, has been identified as compounds targeting the TNF/IL-17/MAPK signaling pathway, which is activated by E2A-PBX1. researchgate.netnih.govresearchgate.net These identified molecules not only alleviated the E2A-PBX1-induced myeloid hyperplasia observed in the zebrafish model but also demonstrated inhibition of the growth and oncogenicity of human pre-B ALL cells harboring the E2A-PBX1 translocation. researchgate.netnih.govresearchgate.net This highlights the utility of HTS platforms incorporating compounds like this compound in discovering targeted therapies for specific leukemia subtypes.

Comparative Analysis in Mechanistic Studies with Other MYC Inhibitors

This compound has been included in comparative mechanistic studies to evaluate its efficacy and specificity alongside other known MYC inhibitors, such as 10074-G5 and 10058-F4. oncotarget.comnih.gov These comparisons are vital for understanding the distinct mechanisms by which different inhibitors target the MYC pathway and their relative potencies.

Studies comparing this compound with 10074-G5 and 10058-F4 have shown that this compound is highly effective and specific in inhibiting MYC-MAX complex formation, MYC oncogenicity, and MYC-mediated transcription. oncotarget.comnih.gov For instance, in avian cells, this compound specifically inhibited the proliferation of MYC-driven cells at lower concentrations compared to 10074-G5 and 10058-F4, which required higher concentrations to achieve similar inhibition levels and also affected the replication of normal cells. oncotarget.comnih.gov

Data from comparative studies using protein fragment complementation assays (PCA) have shown that this compound reduced the formation of the MYC(332-439):MAX complex. oncotarget.comnih.gov While this compound also interfered with MAX homodimerization, its effect on MYC-MAX heterodimerization was more pronounced. pnas.org The high affinity of this compound for MYC (Kd = 6.5 nM) and the MYC-MAX heterodimer (Kd = 13.4 nM), with much weaker affinity for the MAX homodimer (>1 µM), underscores its selectivity for MYC-involved complexes. pnas.orgsigmaaldrich.com

The following table summarizes some comparative data on the inhibitory effects of this compound and other MYC inhibitors on cell proliferation:

| Inhibitor | Cell Type | MYC Status | IC50 (µM) | Effect on Normal Cells | Source |

| This compound | QEF/MC29 (Avian) | MYC-driven | 1 | Little to no effect | oncotarget.comnih.gov |

| 10074-G5 | QEF/MC29 (Avian) | MYC-driven | 10 | Affected replication | oncotarget.comnih.gov |

| 10058-F4 | QEF/MC29 (Avian) | MYC-driven | 30 | Affected replication | oncotarget.comnih.gov |

| This compound | Burkitt lymphoma | High c-MYC | 1-2.5 | Not specified | medchemexpress.com |

| This compound | NCI-H460 | Increased MYC | 5-10 | Not specified | medchemexpress.com |

| This compound | MDA-MB-231 | Increased MYC | 5-10 | Not specified | medchemexpress.com |

| This compound | SUM-159PT | Increased MYC | 5-10 | Not specified | medchemexpress.com |

This comparative analysis demonstrates that this compound exhibits potent and selective inhibitory activity against MYC-driven cellular proliferation compared to some earlier inhibitors. oncotarget.comnih.gov

Preclinical Therapeutic Implications and Future Research Directions for Kj Pyr 9

Therapeutic Potential in MYC-Driven Malignancies

Elevated MYC expression is a significant driving force in a large proportion of human cancers, making it a highly sought-after therapeutic target. pnas.orgfrontiersin.org KJ Pyr 9 has shown promising preclinical activity in inhibiting MYC-induced oncogenic transformation in cell culture and blocking the growth of xenotransplants of MYC-amplified human cancer cells. pnas.orgnih.gov

Studies have demonstrated that this compound preferentially interferes with the proliferation of human and avian cells that overexpress MYC. pnas.orgmedchemexpress.comnih.gov It specifically reduces the MYC-driven transcriptional signature, which is critical for the uncontrolled growth of cancer cells. pnas.orgmedchemexpress.comnih.gov For instance, in P493-6 human B-cell lymphoma cells, where MYC expression can be controlled, this compound effectively inhibited proliferation in a MYC-dependent manner. pnas.org The compound has shown strong effects on the viability and proliferative capacity of several human cancer cell lines, including leukemia cell lines with high MYC expression and cell lines derived from solid tumors. pnas.org In a xenotransplant model using MYC-amplified human cancer cells, this compound treatment significantly blocked tumor growth. pnas.orgfrontiersin.orgnih.gov

The specificity of this compound for MYC-driven cells has been highlighted in comparative studies using avian cells. This compound specifically inhibited the proliferation of v-myc-transformed quail embryo fibroblasts (QEFs) but had little to no effect on normal QEFs or chemically transformed QT6 cells, which express lower levels of MYC. oncotarget.com

Rationale for Combination Therapies to Enhance Antineoplastic Effects

While this compound has demonstrated efficacy as a single agent in preclinical models, the nature of MYC as a central regulator suggests that combination therapies could potentially enhance antineoplastic effects and mitigate the development of resistance. The inhibition of MYC by this compound may be cytostatic rather than cytocidal in some contexts, which could be addressed by combining it with other agents. pnas.org

Combining this compound with other targeted therapies could potentially overcome residual MYC activity or target parallel pathways that contribute to cancer cell survival and proliferation. For example, studies in malignant mesothelioma (MM) cells have shown that targeting MYC can sensitize these cells to PAK inhibitor-induced cytotoxicity. e-century.us A novel MYC inhibitor, this compound, demonstrated marked cytotoxic cooperativity with the PAK inhibitor FRAX597 in MM cell lines. e-century.us This suggests that combining this compound with inhibitors of other key signaling pathways, such as PAK, could lead to enhanced cell death in certain cancer types. e-century.us

The rationale for combination therapies is also supported by the observation that MYC acts as an effector of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-phosphate kinase (PI3K) pathways. nih.gov Targeting these interconnected pathways simultaneously could potentially lead to a more robust and durable anti-tumor response.

Further Elucidation of Precise Binding Sites and Detailed Molecular Mechanisms of Inhibition

This compound is known to interfere with the formation of the MYC-MAX complex, which is essential for MYC's function as a transcription factor. pnas.orgmedchemexpress.com It has been shown to directly bind to MYC and interfere with MYC-MAX complex formation in cell-based assays. pnas.orgmedchemexpress.comnih.gov In vitro studies have determined a binding affinity (Kd) of this compound for MYC in the nanomolar range (6.5 ± 1.0 nM). pnas.orgtocris.commedchemexpress.comnih.gov this compound can also bind to the MYC-MAX heterodimer, albeit with a slightly lower affinity (13.4 nM), and shows weak binding to the MAX homodimer. pnas.org These findings suggest that this compound may bind to the disordered monomeric form of MYC and potentially dissociate the intact MYC-MAX complex. pnas.org

While it is established that this compound disrupts the MYC-MAX interaction, further detailed structural and molecular studies are needed to precisely map the binding sites of this compound on MYC and to fully elucidate the molecular mechanisms by which it inhibits MYC function. oncotarget.comnih.gov The binding site is likely within the basic helix-loop-helix leucine zipper (bHLH-LZ) motif of MYC, which is critical for dimerization with MAX. nih.gov However, a complete structural delineation of the this compound binding site is still required. nih.gov Understanding these precise interactions at a molecular level will be crucial for the rational design of improved inhibitors with enhanced potency and specificity.

Strategies for Improving Physicochemical Properties to Optimize Research Utility

One of the challenges associated with this compound is its low solubility, which can impose experimental restrictions, particularly for in vivo studies requiring higher concentrations. pnas.org Improving the pharmacokinetic and solubility properties of this compound is essential for its continued preclinical evaluation and potential progression towards clinical development. oncotarget.com

Strategies to address the low solubility of this compound have been explored, such as using vehicles like Tween 80 in animal studies to increase injectable concentrations without apparent toxicity. pnas.org However, further efforts are needed to develop analogs or formulations with improved physicochemical properties.

Prospects for Advancing this compound or its Derivatives towards Clinical Development

The preclinical data on this compound demonstrate its potential as a MYC inhibitor for the treatment of MYC-driven malignancies. Its ability to specifically target MYC-overexpressing cells, inhibit oncogenic transformation, and block tumor growth in xenograft models provides a strong foundation for further investigation. pnas.orgmedchemexpress.comfrontiersin.orgnih.govnih.gov

However, advancing this compound or its derivatives towards clinical development requires overcoming several hurdles. As with many protein-protein interaction inhibitors targeting intrinsically disordered proteins like MYC, challenges exist in achieving optimal drug-like properties, including solubility, metabolic stability, and bioavailability. frontiersin.orgnih.govmdpi.com

Future research should focus on medicinal chemistry efforts to design and synthesize this compound analogs with improved pharmacokinetic profiles while retaining or enhancing potency and specificity for MYC. The insights gained from elucidating the precise binding sites and molecular mechanisms of inhibition will be invaluable in guiding these efforts. oncotarget.comnih.gov

Furthermore, comprehensive preclinical toxicology studies are necessary to assess the safety profile of optimized this compound derivatives. Evaluating their efficacy in a wider range of MYC-driven cancer models, including genetically engineered mouse models, will provide further support for their clinical potential.

Given the critical role of MYC in numerous cancers and the current lack of approved direct MYC inhibitors, there is a significant unmet need for effective therapies targeting this oncoprotein. frontiersin.org While direct targeting of MYC has been historically challenging, the progress made with compounds like this compound suggests that it is a druggable target. frontiersin.orgnih.govnih.govresearchgate.net The development of this compound or its optimized derivatives, potentially as part of combination regimens, holds promise for providing new therapeutic options for patients with MYC-driven malignancies.

Q & A

Q. How should researchers structure a grant proposal focused on this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。